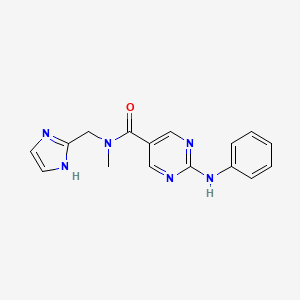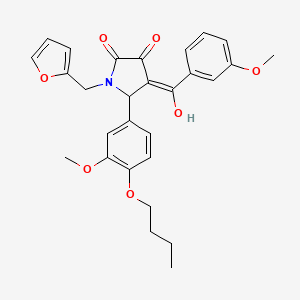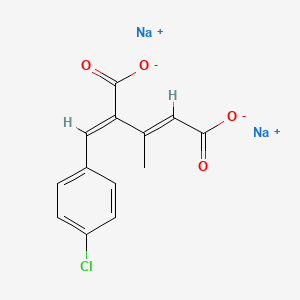
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide, also known as A-1210477, is a small molecule inhibitor that selectively targets the MCL-1 protein. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis or programmed cell death. Overexpression of MCL-1 is associated with resistance to chemotherapy and poor prognosis in various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide binds to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism is distinct from other BCL-2 family inhibitors, such as ABT-263, which target multiple BCL-2 family members.
Biochemical and Physiological Effects
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, as well as inhibit tumor growth in xenograft models of cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is a potent and selective inhibitor of MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer biology. However, its efficacy may be limited in certain types of cancer cells that do not rely on MCL-1 for survival. Additionally, the synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide is complex and may be challenging for some laboratories.
Zukünftige Richtungen
For the study of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide include investigating its efficacy in combination with other chemotherapy agents, as well as exploring its potential as a therapeutic agent in clinical trials. Further studies are also needed to understand the mechanisms of resistance to 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with N-methyl-N-(2-hydroxyethyl)aniline to form 2-anilino-5-nitropyrimidine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-chloromethylimidazole to form 2-anilino-N-(1H-imidazol-2-ylmethyl)pyrimidine-5-amine. Finally, this compound is reacted with methyl chloroformate to form 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide has also been shown to synergize with other chemotherapy agents, such as bortezomib and ABT-263, in inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-22(11-14-17-7-8-18-14)15(23)12-9-19-16(20-10-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFVCMXYWKLGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(1H-imidazol-2-ylmethyl)-N-methylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)
![N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)

![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)
![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5495479.png)